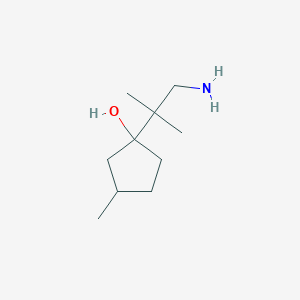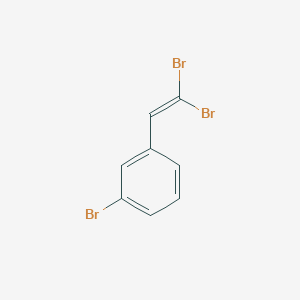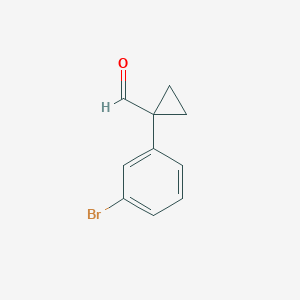
(3-Cyano-5-fluorophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyano-5-fluorophenyl)methanesulfonamide is a specialized chemical compound characterized by the presence of a cyano group, a fluorine atom, and a methanesulfonamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-5-fluorophenyl)methanesulfonamide typically involves the introduction of the cyano and fluorine groups onto a phenyl ring, followed by the attachment of the methanesulfonamide group. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group onto the phenyl ring.
Reduction: Conversion of the nitro group to an amino group.
Fluorination: Introduction of the fluorine atom.
Cyanation: Introduction of the cyano group.
Sulfonation: Attachment of the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(3-Cyano-5-fluorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: Conversion of the methanesulfonamide group to a sulfone.
Reduction: Reduction of the cyano group to an amine.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
(3-Cyano-5-fluorophenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Cyano-5-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups contribute to its binding affinity and reactivity, while the methanesulfonamide group enhances its solubility and stability. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- (5-Cyano-2-fluorophenyl)methanesulfonamide
- (4-Cyano-3-fluorophenyl)methanesulfonamide
- (2-Cyano-6-fluorophenyl)methanesulfonamide
Uniqueness
This distinct arrangement allows for unique interactions in chemical and biological systems, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C8H7FN2O2S |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
(3-cyano-5-fluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C8H7FN2O2S/c9-8-2-6(4-10)1-7(3-8)5-14(11,12)13/h1-3H,5H2,(H2,11,12,13) |
Clave InChI |
NDIIPXMQUXTKBM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C#N)F)CS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B13188876.png)


![1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine](/img/structure/B13188902.png)
![Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13188905.png)



![N-[3-(Hydroxymethyl)cyclopentyl]acetamide](/img/structure/B13188945.png)



![2-{2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid](/img/structure/B13188962.png)
